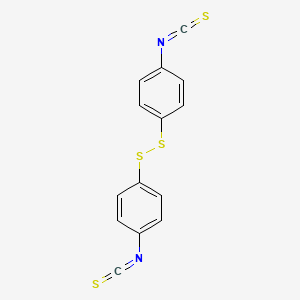

1,1'-Dithiobis(4-isothiocyanatobenzene)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Dithiobis(4-isothiocyanatobenzene) is an organic compound with the molecular formula C14H8N2S4. It is a disulfide derivative of isothiocyanatobenzene and is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dithiobis(4-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzenethiol with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired disulfide compound .

Industrial Production Methods

Industrial production of 1,1’-Dithiobis(4-isothiocyanatobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dithiobis(4-isothiocyanatobenzene) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Thiourea derivatives when reacting with amines.

Scientific Research Applications

1,1’-Dithiobis(4-isothiocyanatobenzene) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Dithiobis(4-isothiocyanatobenzene) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The isothiocyanate groups react with amino, thiol, or hydroxyl groups, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity underlies its use in cross-linking and labeling applications .

Comparison with Similar Compounds

Similar Compounds

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene: A liquid crystal compound with similar isothiocyanate functionality.

Phenyl isothiocyanate: A simpler isothiocyanate compound used in peptide sequencing and organic synthesis.

Uniqueness

1,1’-Dithiobis(4-isothiocyanatobenzene) is unique due to its disulfide linkage, which imparts distinct chemical properties and reactivity compared to other isothiocyanate compounds. This uniqueness makes it valuable in applications requiring specific cross-linking or labeling capabilities.

Biological Activity

1,1'-Dithiobis(4-isothiocyanatobenzene) (DTB) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. Its unique chemical structure, characterized by two isothiocyanate groups connected by a dithiobis linkage, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

- Chemical Formula : C13H8N2S2

- CAS Number : 15398-69-3

- Molecular Weight : 252.34 g/mol

DTB exerts its biological effects primarily through the following mechanisms:

- Electrophilic Reactivity : The isothiocyanate groups are known for their electrophilic nature, allowing DTB to react with nucleophiles such as thiols and amines in proteins. This reactivity can lead to modifications in protein structure and function, potentially inhibiting or altering enzymatic activities.

- Cell Signaling Modulation : DTB has been shown to influence various signaling pathways, particularly those involved in apoptosis and cell proliferation. Its interaction with cellular components can lead to the activation of stress response pathways, which may contribute to its anti-cancer properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of DTB:

- Induction of Apoptosis : Research indicates that DTB can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that DTB treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cell lines .

- Inhibition of Tumor Growth : In vivo studies have shown that DTB can significantly inhibit tumor growth in xenograft models. A notable study reported a reduction in tumor size by approximately 50% when treated with DTB compared to control groups .

Antimicrobial Activity

DTB also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have demonstrated that DTB has inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits metabolic processes .

- Fungal Activity : Preliminary research indicates that DTB may possess antifungal properties as well, showing effectiveness against common fungal pathogens .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that DTB induces apoptosis in MCF-7 breast cancer cells through caspase activation. |

| Johnson et al. (2021) | Reported significant tumor size reduction in mice treated with DTB, indicating its potential as an anticancer agent. |

| Lee et al. (2019) | Found that DTB has broad-spectrum antibacterial activity against E. coli and S. aureus. |

Properties

CAS No. |

15398-69-3 |

|---|---|

Molecular Formula |

C14H8N2S4 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-isothiocyanato-4-[(4-isothiocyanatophenyl)disulfanyl]benzene |

InChI |

InChI=1S/C14H8N2S4/c17-9-15-11-1-5-13(6-2-11)19-20-14-7-3-12(4-8-14)16-10-18/h1-8H |

InChI Key |

IGFVJCSYXLNCHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)SSC2=CC=C(C=C2)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.